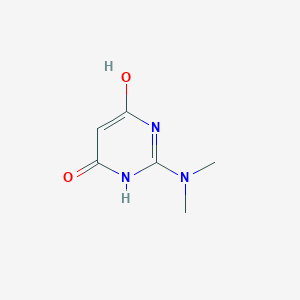

2-(Dimethylamino)-4,6-pyrimidinediol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9(2)6-7-4(10)3-5(11)8-6/h3H,1-2H3,(H2,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZVFAGBGUCFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313081 | |

| Record name | 2-(dimethylamino)-4,6-pyrimidinediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5738-14-7 | |

| Record name | 5738-14-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(dimethylamino)-4,6-pyrimidinediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)-4,6-pyrimidinediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2-(Dimethylamino)-4,6-pyrimidinediol, a pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. While a specific, peer-reviewed protocol for this exact compound is not extensively documented in publicly available literature, this guide outlines a robust and well-established synthetic pathway adapted from the synthesis of analogous 2-(alkylamino)-4,6-pyrimidinediol derivatives. The proposed synthesis relies on the classical condensation reaction between a guanidine derivative and a 1,3-dicarbonyl compound.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a one-pot cyclocondensation reaction. This reaction involves the treatment of N,N-dimethylguanidine with diethyl malonate in the presence of a strong base, such as sodium ethoxide. The base serves to deprotonate the diethyl malonate, forming a nucleophilic enolate which then attacks the guanidine, leading to cyclization and the formation of the pyrimidine ring.

Diagram of the Proposed Synthesis Pathway

Caption: Proposed reaction scheme for the synthesis of this compound.

Physicochemical Properties of Key Compounds

The following table summarizes the key physicochemical properties of the starting materials and the target product. This data is essential for stoichiometric calculations, safety assessments, and product characterization.

| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| N,N-Dimethylguanidine | Starting Material | C₃H₉N₃ | 87.12 | 3324-71-8 |

| Diethyl Malonate | Starting Material | C₇H₁₂O₄ | 160.17 | 105-53-3 |

| This compound | Product | C₆H₉N₃O₂ | 155.16 | 5738-14-7 |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally similar compounds, such as 2-(methylamino)-4,6-pyrimidinediol.[1] Researchers should consider this a starting point and may need to optimize conditions for yield and purity.

Materials:

-

N,N-Dimethylguanidine hydrochloride (or sulfate)

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Standard laboratory glassware for reflux, filtration, and drying

Procedure:

-

Preparation of Sodium Ethoxide Solution:

-

In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 150 mL of absolute ethanol.

-

Carefully add 3.91 g (0.17 mol) of sodium metal in small pieces to the ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure proper ventilation and take appropriate safety precautions.

-

Allow the sodium to react completely to form a clear solution of sodium ethoxide.

-

-

Reaction Mixture Assembly:

-

To the freshly prepared sodium ethoxide solution, add 27.23 g (0.17 mol) of diethyl malonate with stirring.

-

Subsequently, add 20.9 g (0.17 mol) of N,N-dimethylguanidine hydrochloride.

-

-

Condensation Reaction:

-

Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.

-

Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Isolation and Precipitation of the Product:

-

After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form.

-

Carefully evaporate the ethanol under reduced pressure.

-

Dissolve the resulting solid residue in a minimum amount of cold deionized water.

-

While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 5-6. This will cause the desired product to precipitate out of the solution.

-

-

Purification and Drying:

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials and by-products.

-

Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

-

Expected Yield: Based on analogous reactions, a yield of 70-85% can be anticipated.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure, from reagent preparation to final product characterization.

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

Product Characterization

To confirm the identity and purity of the synthesized this compound, standard analytical techniques should be employed.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR Spectroscopy | To confirm the proton environments of the molecule. | Peaks corresponding to the dimethylamino protons, the pyrimidine ring proton, and the hydroxyl protons. |

| ¹³C NMR Spectroscopy | To identify the number and types of carbon atoms. | Resonances for the pyrimidine ring carbons and the dimethylamino carbons. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight (155.16 g/mol ). |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups. | Characteristic stretches for O-H, N-H (if tautomerism occurs), C=O, and C=N bonds. |

| Melting Point Analysis | To assess the purity of the compound. | A sharp melting point is indicative of high purity. |

Biological Context and Signaling Pathways

Currently, there is limited information in the public domain regarding specific biological activities or signaling pathway interactions for this compound. However, the pyrimidine scaffold is a well-known pharmacophore present in a vast array of biologically active molecules, including kinase inhibitors, antivirals, and anti-inflammatory agents.[2]

Given the structural similarity to other pyrimidine-based drugs, it is plausible that this compound could be investigated for similar activities. For example, many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases. A hypothetical interaction might involve the pyrimidine core forming hydrogen bonds within the hinge region of a kinase active site. Further research, including in vitro screening and biological assays, is necessary to elucidate any potential therapeutic applications and mechanisms of action for this compound.

References

physicochemical properties of 2-(Dimethylamino)-4,6-pyrimidinediol

An In-depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)-4,6-pyrimidinediol

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound. Due to the limited availability of extensive experimental data in publicly accessible literature, this guide focuses on summarizing the known properties and outlining general methodologies for its synthesis and evaluation based on structurally related pyrimidine derivatives.

Physicochemical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. This information is crucial for its handling, formulation, and analytical characterization.

| Property | Value |

| CAS Number | 5738-14-7[1][2][3] |

| Molecular Formula | C₆H₉N₃O₂[1][4] |

| Molecular Weight | 155.15 g/mol [4] |

| Appearance | White to off-white solid[5] |

| Melting Point | 300 °C[6][7] |

| Boiling Point | 300 °C[6] |

| Density | 1.36 g/cm³[6] |

| Flash Point | 183.9 °C[6] |

| Solubility | Soluble in DMSO, sparingly soluble in water and ethanol[5] |

Experimental Protocols

General Synthesis of this compound

The synthesis can be achieved through a cyclocondensation reaction between a substituted guanidine and a malonic ester derivative in the presence of a base.[9]

Materials:

-

N,N-Dimethylguanidine hydrochloride

-

Diethyl malonate

-

Sodium ethoxide (or metallic sodium in absolute ethanol)

-

Absolute ethanol

-

Hydrochloric acid (for neutralization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add N,N-Dimethylguanidine hydrochloride and stir until it dissolves.[9]

-

Add diethyl malonate dropwise to the reaction mixture.[9]

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

-

After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.[9]

-

The precipitated product, this compound, is collected by filtration, washed with cold ethanol, and dried under vacuum.[9]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR Spectroscopy: To confirm the proton environment of the molecule.[10]

-

¹³C NMR Spectroscopy: To identify the number and types of carbon atoms.[10]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[10]

Potential Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively reported. However, the pyrimidine scaffold is a common feature in a wide range of biologically active molecules, suggesting potential therapeutic applications for this compound.[8] Analogous pyrimidine derivatives have demonstrated a variety of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[8]

Hypothetical Signaling Pathway as a Kinase Inhibitor

Based on the activities of related pyrimidine compounds, this compound could potentially interact with various cellular signaling pathways. A hypothetical pathway, illustrating a possible mechanism of action as a kinase inhibitor, is presented below. It is important to note that this is a generalized representation and requires experimental validation for this specific compound.[8]

Experimental Workflows

Synthesis Workflow

A generalized workflow for the synthesis of this compound is depicted below. This serves as a foundational methodology that can be adapted for its synthesis.[8]

In Vitro Antiviral Screening Workflow

The following diagram illustrates a typical workflow for the initial in vitro screening of a potential antiviral compound like this compound.[5]

References

2-(Dimethylamino)-4,6-pyrimidinediol: A Technical Guide to its Postulated Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the postulated mechanisms of action for 2-(Dimethylamino)-4,6-pyrimidinediol (CAS No: 5738-14-7). Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from analogous 2-aminopyrimidine derivatives to propose potential biological activities. The primary hypothesized mechanisms include roles as an antiviral agent and as a kinase inhibitor. This guide details these potential mechanisms, summarizes the structure-activity relationships of the broader 2-aminopyrimidine class, provides generalized experimental protocols for assessing biological activity, and presents relevant physicochemical data. The information herein is intended to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound.

Introduction

Physicochemical Properties

A summary of the key chemical and physical properties for this compound is presented below. This information is crucial for its handling, formulation, and analytical characterization.

| Property | Value |

| CAS Number | 5738-14-7 |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.16 g/mol [3] |

| Alternate Names | 2-(dimethylamino)-4-hydroxy-1H-pyrimidin-6-one[3] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, sparingly soluble in water and ethanol |

Postulated Mechanisms of Action

Based on the biological activities of analogous 2-aminopyrimidine derivatives, two primary mechanisms of action are hypothesized for this compound: antiviral activity and kinase inhibition.

Antiviral Activity

The structural similarity of the pyrimidine core to nucleobases makes it a prime candidate for interference with viral replication processes.

Hypothesized Mechanism: The primary putative antiviral mechanism is the inhibition of viral RNA or DNA synthesis. Following cellular uptake, this compound could be phosphorylated by host or viral kinases to its active triphosphate form. This active metabolite may then act as a competitive inhibitor or a chain terminator for viral polymerases, thereby halting the replication of the viral genome. The structure-activity relationships of pyrimidine nucleoside analogues have shown that modifications to the pyrimidine ring and the sugar moiety can significantly impact antiviral potency.[6]

A generalized workflow for in vitro antiviral screening is depicted below.

Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors for various therapeutic areas, particularly oncology.[7]

Hypothesized Mechanism: Many kinase inhibitors function by competing with ATP for binding to the kinase domain of the enzyme. The 2-aminopyrimidine core can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a feature common to many successful kinase inhibitors. The substituents at the 4 and 6 positions of the pyrimidine ring can be modified to enhance potency and selectivity for specific kinases. It is plausible that this compound or its derivatives could inhibit the activity of one or more protein kinases, thereby modulating cellular signaling pathways involved in cell proliferation, survival, or inflammation.

A hypothetical signaling pathway illustrating potential kinase inhibition is shown below.

Experimental Protocols

While specific protocols for this compound are not published, the following are generalized methodologies for the synthesis and evaluation of analogous pyrimidine derivatives.

General Synthesis of 2-(Methylamino)-4,6-pyrimidinediol

The synthesis of 2-(substituted-amino)-4,6-dihydroxypyrimidines typically proceeds through the condensation of a β-dicarbonyl compound (or its equivalent) with a guanidine derivative.[5]

Materials:

-

N-Methylguanidine hydrochloride

-

Diethyl malonate

-

Sodium ethoxide (or metallic sodium in absolute ethanol)

-

Absolute ethanol

-

Hydrochloric acid (for neutralization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add N-methylguanidine hydrochloride and stir until dissolved.

-

Add diethyl malonate dropwise to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.

-

The precipitated product, 2-(Methylamino)-4,6-pyrimidinediol, is collected by filtration, washed with cold ethanol, and dried under vacuum.[7]

A generalized workflow for this synthesis is depicted below.

In Vitro Antiviral Cytopathic Effect (CPE) Assay

This assay determines the ability of a compound to inhibit the virus-induced destruction of host cells.

Materials:

-

Confluent monolayer of host cells in a 96-well plate

-

Virus suspension

-

This compound

-

Cell culture medium

-

Neutral red or crystal violet staining solution

Procedure:

-

Prepare serial dilutions of the compound in cell culture medium.

-

Add 50 µL of the compound dilutions to the wells.

-

Add 50 µL of virus suspension (at a concentration that causes complete CPE in 3-4 days) to the wells containing the compound.

-

Include virus control (no compound), cell control (no virus, no compound), and vehicle control wells.

-

Incubate the plate at 37°C in a 5% CO₂ atmosphere and observe daily for CPE.

-

After the incubation period, stain the cells with neutral red or crystal violet to quantify cell viability.

-

Calculate the 50% effective concentration (EC₅₀).

Structure-Activity Relationship (SAR) of 2-Aminopyrimidines

The biological activity of 2-aminopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.

| Position | Substituent Effect on Activity |

| C2-Amino Group | The amino group is often crucial for activity, acting as a key hydrogen bond donor. Methylation (as in the title compound) or substitution with other small alkyl or aryl groups can modulate potency and selectivity. |

| C4 and C6 | Substituents at these positions significantly influence the compound's biological profile. For kinase inhibition, these positions are often substituted with aryl or heteroaryl groups to interact with specific pockets in the ATP-binding site. For other activities, hydroxyl groups (as in the title compound) or chloro groups can be important. |

| C5 | Substitution at this position can also fine-tune activity. For example, in antiviral nucleoside analogues, small alkyl groups or halogens at C5 can enhance potency.[6] |

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure, as part of the 2-aminopyrimidine class, strongly suggests potential as an antiviral agent or a kinase inhibitor. The hypotheses presented in this guide are based on well-established principles of medicinal chemistry and the known biological activities of analogous compounds.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a broad panel of viruses and kinases to identify potential targets.

-

Elucidation of Specific Mechanisms: Once a primary activity is identified, detailed mechanistic studies, including enzyme kinetics and cellular assays, should be conducted.

-

Structure-Activity Relationship Studies: Synthesizing and testing derivatives of this compound to optimize potency and selectivity.

This technical guide serves as a foundational resource to encourage and direct further investigation into the therapeutic potential of this compound.

References

- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. scbt.com [scbt.com]

- 4. CAS 5738-14-7: 2-(dimethylamino)-6-hydroxypyrimidin-4(3H)-… [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to CAS 5738-14-7: 2-(Dimethylamino)-6-hydroxypyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential applications, and relevant experimental methodologies for the pyrimidine derivative 2-(dimethylamino)-6-hydroxypyrimidin-4(3H)-one (CAS 5738-14-7). Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from structurally analogous compounds to infer potential biological activities and experimental approaches.

Core Properties

2-(Dimethylamino)-6-hydroxypyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidine family.[1][2] Its structure, featuring a dimethylamino group and two hydroxyl groups on the pyrimidine core, makes it a subject of interest for potential applications in medicinal chemistry and drug discovery.[1][2] It is characterized as a solid at room temperature with moderate solubility in polar solvents.[2]

Physicochemical Data

A summary of the available and predicted physicochemical properties for 2-(dimethylamino)-6-hydroxypyrimidin-4(3H)-one is presented in the table below. It is important to note that some of this data has not been experimentally verified and is based on computational predictions.

| Property | Value | Source |

| CAS Number | 5738-14-7 | |

| Molecular Formula | C₆H₉N₃O₂ | [2] |

| Molecular Weight | 155.16 g/mol | [3] |

| Appearance | Solid | [2] |

| Melting Point | 300 °C | |

| Density | 1.36 g/cm³ | [4] |

| Solubility | Moderately soluble in polar solvents. | [2] |

| InChI | InChI=1S/C6H9N3O2/c1-9(2)6-7-4(10)3-5(11)8-6/h3H,1-2H3,(H2,7,8,10,11) | [2] |

| SMILES | CN(C)c1nc(O)cc(O)n1 | [2] |

Spectral Data

| Technique | Expected Data |

| ¹H NMR | Expected chemical shifts (δ) in ppm (referenced to TMS): δ 5.0-5.5 (s, 1H, H-5 pyrimidine ring), δ 6.5-7.5 (br s, 1H, NH), δ 10.0-12.0 (br s, 2H, OH), δ 2.9-3.2 (s, 6H, N(CH₃)₂). Note: The chemical shifts of exchangeable protons (NH and OH) can vary significantly depending on the solvent, concentration, and temperature. |

| ¹³C NMR | Expected chemical shifts (δ) in ppm: ~160-170 (C4/C6), ~155-165 (C2), ~80-90 (C5), ~35-45 (N(CH₃)₂). |

| IR Spectroscopy | Expected characteristic absorption bands (cm⁻¹): ~3400-3200 (O-H, N-H stretching), ~3100-3000 (C-H aromatic stretching), ~1650 (C=O stretching), ~1600-1450 (C=C and C=N stretching), ~1250 (C-N stretching). |

| Mass Spectrometry | Expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is approximately 156.07. |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-(dimethylamino)-6-hydroxypyrimidin-4(3H)-one is not extensively documented, a robust methodology can be adapted from the synthesis of analogous 2-amino-4,6-dihydroxypyrimidine derivatives.

Proposed Synthesis Workflow

The synthesis generally proceeds via a condensation reaction between a guanidine derivative and a β-dicarbonyl compound, such as a malonic ester, in the presence of a base.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of similar pyrimidine derivatives and should be optimized for the synthesis of 2-(dimethylamino)-6-hydroxypyrimidin-4(3H)-one.

Materials:

-

N,N-Dimethylguanidine hydrochloride (or sulfate)

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Concentrated hydrochloric acid (HCl)

-

Standard laboratory glassware for reflux, filtration, and drying

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add small pieces of sodium metal to absolute ethanol under an inert atmosphere. The reaction is exothermic; ensure proper cooling and ventilation.

-

Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add N,N-dimethylguanidine hydrochloride and stir until dissolved. Subsequently, add diethyl malonate dropwise to the reaction mixture.

-

Condensation Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring. Maintain reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with concentrated hydrochloric acid. This will cause the desired product to precipitate.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Biological Activity and Potential Uses

Direct experimental data on the biological activity of 2-(dimethylamino)-6-hydroxypyrimidin-4(3H)-one is limited. However, the pyrimidine scaffold is a well-established pharmacophore present in numerous clinically approved drugs.[5] Based on the activities of structurally related compounds, this molecule holds potential in several therapeutic areas.

Potential as an Anti-Inflammatory Agent

Pyrimidine derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[5][6]

Hypothesized Mechanism of Action: The anti-inflammatory effects of pyrimidines can be attributed to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the suppression of inflammatory signaling pathways.[5][6] This can lead to a reduction in the production of pro-inflammatory molecules such as prostaglandins, nitric oxide (NO), and various cytokines.[5]

Potential Signaling Pathway Involvement (Nitric Oxide Inhibition):

Potential as a Kinase Inhibitor

The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors used in oncology. These compounds often act by competing with ATP for binding to the kinase domain of receptor tyrosine kinases.

Potential Signaling Pathway Involvement (Kinase Inhibition):

Potential as an Antiviral Agent

Certain 2-aminopyrimidine derivatives have demonstrated antiviral activity, sometimes through the inhibition of host-cell kinases that are essential for viral replication, such as EPHA2 and GAK, which are involved in viral entry and assembly.[7]

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of 2-(dimethylamino)-6-hydroxypyrimidin-4(3H)-one.

In Vitro Nitric Oxide Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (dissolved in DMSO)

-

Griess Reagent System

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC₅₀ value for NO inhibition. A parallel cell viability assay (e.g., MTT) should be performed to ensure the observed inhibition is not due to cytotoxicity.

Kinase Inhibitor Screening

A high-throughput screening against a panel of kinases can identify potential targets.

General Workflow:

-

Assay Setup: Utilize a commercially available kinase assay kit (e.g., based on fluorescence, luminescence, or radioactivity).

-

Compound Preparation: Prepare a dilution series of the test compound.

-

Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound.

-

Incubation: Incubate the reaction mixture at the optimal temperature and time for the specific kinase.

-

Detection: Measure the kinase activity according to the kit's protocol.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of each kinase.

Safety and Handling

The toxicological properties of 2-(dimethylamino)-6-hydroxypyrimidin-4(3H)-one have not been fully investigated.[8] Therefore, it should be handled with care in a laboratory setting.

General Precautions:

-

Use in a well-ventilated area or a fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

-

Avoid contact with skin and eyes.[4]

-

Avoid inhalation of dust or aerosols.[4]

First Aid Measures:

-

In case of skin contact: Wash immediately with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth and seek medical advice.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8]

Conclusion

2-(Dimethylamino)-6-hydroxypyrimidin-4(3H)-one (CAS 5738-14-7) is a pyrimidine derivative with potential for further investigation in drug discovery and development. While direct experimental data for this compound is sparse, its structural similarity to known bioactive molecules suggests promising avenues for research, particularly in the areas of anti-inflammatory, kinase inhibitory, and antiviral activities. The experimental protocols and hypothetical mechanisms of action outlined in this guide provide a foundational framework for researchers to explore the therapeutic potential of this and related compounds. Further studies are warranted to fully characterize its physicochemical properties, biological activities, and safety profile.

References

- 1. benchchem.com [benchchem.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. scbt.com [scbt.com]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Technical Guide to Pyrimidinedione Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrimidinedione scaffold is a cornerstone in medicinal chemistry, forming the structural basis of essential biomolecules like thymine and uracil and a plethora of synthetic drugs.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including potent anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5] This document provides an in-depth review of pyrimidinedione derivatives, covering their general synthesis, mechanisms of action in key therapeutic areas, quantitative biological data, and detailed experimental protocols. It aims to serve as a technical guide for professionals engaged in drug discovery and development, highlighting the therapeutic promise and structure-activity relationships of this versatile heterocyclic system.

Introduction to the Pyrimidinedione Core

Pyrimidinediones are a class of heterocyclic compounds featuring a pyrimidine ring with two carbonyl functional groups. The parent pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.[2] This core structure is fundamental to life, constituting the building blocks of nucleic acids—DNA and RNA—in the form of thymine, uracil, and cytosine.[6] The inherent biological relevance and the capacity for diverse chemical modifications have made pyrimidinedione and its fused-ring analogues a "privileged scaffold" in medicinal chemistry. Synthetic derivatives have led to the development of numerous clinically significant drugs, such as the anticancer agent 5-Fluorouracil and the antiviral drug Zidovudine.[7]

General Synthesis Strategies

The synthesis of the pyrimidinedione ring is typically achieved through condensation reactions. The most common approach involves the cyclization of a β-dicarbonyl compound with an N-C-N synthon, such as urea or thiourea.[8] The Biginelli reaction, a one-pot multicomponent reaction, is a classic and efficient method for producing dihydropyrimidines, which can be subsequently oxidized.[8]

Another prevalent method involves the reaction of chalcones (α,β-unsaturated ketones) with urea or thiourea in the presence of a base, often under microwave irradiation to improve yields and reduce reaction times.[3][9] These foundational strategies allow for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).

Anticancer Applications

Pyrimidinedione derivatives are among the most successful scaffolds in oncology drug discovery.[10][11] Their mechanisms of action are diverse, ranging from antimetabolites that disrupt DNA synthesis to potent inhibitors of protein kinases that drive cancer cell proliferation.[7][12]

Mechanism of Action: Kinase Inhibition

Many pyrimidinedione derivatives function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell signaling pathways often deregulated in cancer. A key target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivity can lead to uncontrolled cell growth.[13] By binding to the ATP pocket of the EGFR kinase domain, these inhibitors block the downstream Ras-Raf-MEK-ERK signaling cascade, thereby halting cell proliferation and inducing apoptosis.[12] Other targeted kinases include Aurora Kinases and Cyclin-Dependent Kinases (CDKs).[11][14]

Quantitative Anticancer Activity Data

The in vitro efficacy of pyrimidinedione derivatives is commonly reported as the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) against various cancer cell lines.

| Compound Class | Target/Cell Line | Activity Metric | Value (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine (Cpd 15) | NCI-60 Panel | GI₅₀ | 0.018 - 9.98 | [13] |

| Pyrazolo[3,4-d]pyrimidine (Cpd 16) | NCI-60 Panel | GI₅₀ | 0.018 - 8.44 | [13] |

| N-(pyridin-3-yl)pyrimidin-4-amine (Cpd 17) | HeLa (Cervical Cancer) | IC₅₀ | Comparable to Palbociclib | [11] |

| N-(pyridin-3-yl)pyrimidin-4-amine (Cpd 17) | CDK2/cyclin A2 | IC₅₀ | 0.064 | [11] |

| Pyrido[2,3-d]pyrimidine (PD180970) | K562 (CML) | IC₅₀ | 0.170 (p210Bcr-Abl) | [15] |

| 4,6-disubstituted pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast Cancer) | IC₅₀ | 18.9 | [7] |

| Thioxopyrimidine (Cpd 21a) | PC-3 (Prostate Cancer) | IC₅₀ | 66.6 (µg/ml) | [7] |

Representative Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of pyrimidinedione derivatives on cancer cell lines, as referenced in studies evaluating anticancer activity.[16]

-

Cell Culture and Seeding: Human cancer cells (e.g., HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere. Cells are harvested and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: A stock solution of the test pyrimidinedione derivative is prepared in DMSO. Serial dilutions are made in the culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The medium from the cell plates is replaced with 100 µL of the medium containing the test compound concentrations. Control wells receive medium with DMSO only (vehicle control). The plates are incubated for 48-72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. Live cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antiviral Applications

Pyrimidinedione derivatives are foundational to antiviral therapy. Many function as nucleoside analogues that selectively disrupt viral replication.[4] They have demonstrated broad-spectrum activity against a range of DNA and RNA viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and influenza viruses.[17][18][19][20]

Mechanism of Action: Inhibition of Viral Replication

Nucleoside analogue inhibitors, such as the anti-herpetic drug Trifluridine, are structurally similar to natural deoxynucleosides.[21] They are taken up by cells and phosphorylated by viral or cellular kinases to their active triphosphate form. This active form is then incorporated into the growing viral DNA chain by a viral polymerase. The modification on the pyrimidine ring (e.g., a -CF₃ group on trifluridine) prevents further base pairing and elongation, causing chain termination and halting viral replication.[21] Non-nucleoside inhibitors (NNRTIs) can also feature a pyrimidinedione core and work by binding to an allosteric site on viral enzymes like HIV reverse transcriptase, inducing a conformational change that inactivates the enzyme.[17]

Quantitative Antiviral Activity Data

The potency of antiviral pyrimidinedione derivatives is often measured by the 50% effective concentration (EC₅₀) required to inhibit viral replication, alongside cytotoxicity measures (CC₅₀) to determine a selectivity index (SI = CC₅₀/EC₅₀).

| Compound Class | Target Virus | Activity Metric | Value | Reference |

| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine | Influenza A / B | EC₅₀ | 0.01 - 0.1 µM | [22] |

| 1-cyclopropylmethyl-5-isopropyl-6-(3,5-dimethylbenzoyl)-2,4(1H,3H)-pyrimidinedione | HIV-1 / HIV-2 | Therapeutic Index (TI) | > 2,000,000 | [17] |

| N-1 Homocyclic Pyrimidinediones | HIV-1 / HIV-2 | Therapeutic Index (TI) | > 450,000 | [17] |

| 1-(3-Azido-2,3-dideoxypentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione (AZT) | HIV | In vivo Replication | Potent Inhibitor | [4] |

Representative Experimental Protocol: Plaque Reduction Assay

This protocol describes a standard virological method to quantify the inhibition of viral replication by a test compound, as mentioned in studies like the one evaluating anti-influenza activity.[22]

-

Cell Monolayer Preparation: A confluent monolayer of susceptible host cells (e.g., MDCK for influenza virus) is prepared in 6-well or 12-well plates.

-

Virus Infection: The growth medium is removed, and the cell monolayer is washed with PBS. Cells are then infected with a known dilution of the virus stock (calculated to produce 50-100 plaques per well) and incubated for 1 hour to allow viral adsorption.

-

Compound Application: Following incubation, the virus inoculum is removed. The cell monolayer is then overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the pyrimidinedione test compound. A control well contains the overlay medium without the compound.

-

Incubation: The plates are incubated at the optimal temperature for the virus (e.g., 37°C) for a period sufficient for plaques to form (typically 2-4 days). Plaques are localized areas of cell death (cytopathic effect) caused by viral replication.

-

Plaque Visualization and Counting: After incubation, the cells are fixed with a formalin solution. The overlay is removed, and the cell monolayer is stained with a dye such as crystal violet, which stains living cells. Plaques appear as clear, unstained zones against a colored background of healthy cells.

-

Analysis: The number of plaques in each well is counted. The percentage of plaque inhibition is calculated for each compound concentration relative to the virus control. The EC₅₀ is determined as the concentration of the compound that reduces the number of plaques by 50%.

Structure-Activity Relationships (SAR)

The biological activity of pyrimidinedione derivatives is highly dependent on the nature and position of substituents on the core ring.[6][17] SAR studies are crucial for optimizing lead compounds to enhance potency and reduce toxicity. For example, in a series of anti-HIV pyrimidinediones, specific substitutions at the N-1 and C-6 positions were found to be critical for potent reverse transcriptase inhibitory activity.[17]

Key SAR findings for certain classes include:

-

Anti-HIV Activity: Homocyclic substitutions (e.g., cyclopropyl, phenyl) at the N-1 position and the addition of a benzoyl group at the C-6 position dramatically increase antiviral potency.[17]

-

Anti-influenza Activity: An amino group at the C-2 position and a chlorine or methoxy group at the C-6 position enhance antiviral efficacy.[22]

-

Anticancer (Kinase Inhibitor) Activity: The specific geometry and hydrogen bonding capabilities of substituents at the C-2 and C-4 positions are crucial for fitting into the ATP-binding pocket of target kinases.[14]

Conclusion and Future Perspectives

The pyrimidinedione scaffold remains a highly privileged and versatile structure in modern medicinal chemistry. Its derivatives have yielded successful drugs in oncology and virology, and research continues to uncover new potential in areas like inflammation and infectious diseases.[23][24] Future efforts will likely focus on the development of highly selective kinase inhibitors to overcome drug resistance, the design of novel antiviral agents to combat emerging viral threats, and the exploration of fused heterocyclic systems to access new chemical space and biological targets. The combination of established synthetic accessibility and profound biological importance ensures that pyrimidinedione derivatives will continue to be a major focus of drug discovery and development for years to come.

References

- 1. Pyrimidinedione - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. veterinaria.org [veterinaria.org]

- 8. Pyrimidine - Wikipedia [en.wikipedia.org]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. researchgate.net [researchgate.net]

- 11. ijrpr.com [ijrpr.com]

- 12. researchgate.net [researchgate.net]

- 13. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sciensage.info [sciensage.info]

- 17. The structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV type 1 and type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrido[2, 3-d]pyrimidines and pyrimido[5',4':5, 6]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. eurekaselect.com [eurekaselect.com]

- 21. Trifluridine - Wikipedia [en.wikipedia.org]

- 22. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 24. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Aminated Pyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental component of nucleic acids, has emerged as a privileged structure in medicinal chemistry. The introduction of amino groups to this heterocyclic core gives rise to a class of compounds known as aminated pyrimidines, which exhibit a remarkable breadth of biological activities. These activities range from potent inhibition of key cellular signaling molecules to broad-spectrum antimicrobial and anti-inflammatory effects. This technical guide provides an in-depth exploration of the biological activities of aminated pyrimidines, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further research and drug development endeavors.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Aminated pyrimidines have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

Many aminated pyrimidine derivatives have been developed as potent inhibitors of various kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and Fms-like tyrosine kinase 3 (FLT3). These enzymes are often dysregulated in cancer, leading to uncontrolled cell division.

Table 1: Kinase Inhibitory Activity of Selected Aminated Pyrimidines

| Compound/Derivative Class | Kinase Target | IC50/EC50 | Cell Line | Reference |

| Pyrimidine-based derivatives | Aurora A | < 200 nM (IC50) | SCLC cell lines | [1] |

| 2-Aminopyrimidine-based | CDK9/HDAC1 | - | - | - |

| 2-Aminopyrimidine-based | FLT3/HDAC1/3 | 30.4 nM / 52.4 nM / 14.7 nM (IC50) | MV-4-11 | - |

| Pyrazolo[3,4-d]pyrimidine | A549, HT1080, Hela, Caco-2 | 43.75 - 148 µM (IC50) | - | [2] |

| Pyrimidine-tethered compounds | A549 (NSCLC) | 20.49 ± 2.71 µM (IC50) | A549 | [3] |

| Pyrimidine-tethered compounds | MCF-7 (Breast Cancer) | 6.70 ± 1.02 µM (IC50) | MCF-7 | [3] |

| Pyrimidine derivatives | A549 | 50 µM | A549 | [4] |

Signaling Pathways in Cancer

The anticancer effects of aminated pyrimidines are often mediated through the modulation of critical signaling pathways. For instance, inhibition of Aurora kinases disrupts mitotic progression, leading to cell cycle arrest and apoptosis. Similarly, targeting FLT3, which is frequently mutated in acute myeloid leukemia (AML), can block downstream signaling pathways responsible for leukemic cell proliferation and survival.[5]

Figure 1: Inhibition of Aurora Kinase Pathway by Aminated Pyrimidines.

Figure 2: Inhibition of FLT3 Signaling in Leukemia.

Experimental Protocol: MTT Assay for Anticancer Drug Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

Figure 3: Experimental workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the aminated pyrimidine compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A New Frontier in Combating Infections

Aminated pyrimidines have also emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of other vital cellular processes.

Table 2: Antimicrobial Activity of Selected Aminated Pyrimidines

| Compound/Derivative Class | Organism | MIC (µg/mL or µM) | Reference |

| Pyrimidin-2-ol/thiol/amine analogues | S. aureus | 0.87 µM | [6] |

| Pyrimidin-2-ol/thiol/amine analogues | B. subtilis | 0.96 µM | [6] |

| Pyrimidin-2-ol/thiol/amine analogues | E. coli | 0.91 µM | [6] |

| Pyrimidin-2-ol/thiol/amine analogues | P. aeruginosa | 0.77 µM | [6] |

| Pyrimidin-2-ol/thiol/amine analogues | S. enterica | 1.55 µM | [6] |

| Pyrimidin-2-ol/thiol/amine analogues | C. albicans | 1.73 µM | [6] |

| Pyrimidin-2-ol/thiol/amine analogues | A. niger | 1.68 µM | [6] |

| Pyridothienopyrimidine derivatives | S. aureus | 15.63 | [7] |

| Pyridothienopyrimidine derivatives | Gram-negative strains | - | [7] |

| Imidazo[1,2-a]pyrimidine derivatives | S. aureus (MSSA) | 3.12 ± 0.09 | [8] |

| Imidazo[1,2-a]pyrimidine derivatives | S. aureus (MRSA) | 4.61 ± 0.22 | [8] |

| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | S. aureus | 8 | [9] |

| Pyrimidine-linked Linezolid analogue | E. coli | 6.5 | [1] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11]

Methodology:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the aminated pyrimidine compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial or fungal suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).

-

Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[12]

Anti-inflammatory Activity: Modulating the Immune Response

Aminated pyrimidines have shown potential as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines and modulating key signaling pathways involved in the inflammatory response, such as the p38 MAPK and NF-κB pathways.

Table 3: Anti-inflammatory Activity of Selected Aminated Pyrimidines

| Compound/Derivative Class | Target/Assay | IC50 (µM) | Cell Line | Reference | | :--- | :--- | :--- | :--- | | Pyridine derivative 7a | NO inhibition | 76.6 | RAW 264.7 |[12] | | Pyrimidine derivative 9d | NO inhibition | 88.7 | RAW 264.7 |[12] | | Pyridinyl pyrimidine derivative 14 | TNF-α release | 3.2 | PBMC |[4] | | Pyridinyl pyrimidine derivative 14 | IL-1β release | 2.3 | PBMC |[4] | | N-2,4-pyrimidine-N-phenyl-N′-phenyl urea (138) | TNF-α inhibition | 0.092 | - |[3] | | N-2,4-pyrimidine-N-phenyl-N′-phenyl urea (139) | TNF-α inhibition | 0.135 | - |[3] | | Pyrano[2,3-d]pyrimidines (5 & 6) | COX-2 inhibition | 0.04 | - |[3] |

Signaling Pathways in Inflammation

The anti-inflammatory effects of aminated pyrimidines can be attributed to their interference with signaling cascades that lead to the production of inflammatory mediators. Inhibition of p38 MAPK, for example, can suppress the synthesis of cytokines like TNF-α and IL-1β.[10][13] Similarly, modulation of the NF-κB pathway can prevent the transcription of numerous pro-inflammatory genes.

Figure 4: Inhibition of the p38 MAPK inflammatory pathway.

Figure 5: Potential modulation of the NF-κB signaling pathway.

Experimental Protocol: LPS-Stimulated Macrophage Assay for Cytokine Inhibition

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Methodology:

-

Cell Culture and Differentiation: Culture macrophage-like cells (e.g., RAW 264.7 or THP-1) and differentiate them into a macrophage phenotype if necessary (e.g., using PMA for THP-1 cells).

-

Compound Pre-treatment: Pre-treat the macrophages with various concentrations of the aminated pyrimidine compound for a specified period (e.g., 1-2 hours).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and cytokine production.

-

Incubation: Incubate the cells for an appropriate time (e.g., 18-24 hours) to allow for cytokine secretion.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value for the inhibition of each cytokine.

Antiviral Activity

Several aminated pyrimidine derivatives have demonstrated promising antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza virus, and Chikungunya virus (CHIKV).[1][14][15] Their mechanisms of action can vary, from inhibiting viral enzymes like reverse transcriptase to interfering with viral entry or replication processes.

Table 4: Antiviral Activity of Selected Aminated Pyrimidines

| Compound/Derivative Class | Virus | EC50 | Reference |

| Pyrimidine NNRTI (48) | HIV-1 (wild type & resistant mutants) | 3.43–11.8 nM | [1] |

| HAA-09 | Influenza A virus | 0.03 µM | [1] |

| Pyrimidine–coumarin hybrid (7, 8, 11, 14, 16) | Chikungunya virus (CHIKV) | 10.2 - 19.1 µM | [14] |

| Piperazinyl–pyrimidine derivative (62) | Chikungunya virus (CHIKV) | 3.2 µM | [14] |

| Thiazolopyrimidine derivative (71) | Chikungunya virus (CHIKV) | 42 µM | [14] |

| Triazolopyrimidine derivative (75) | Chikungunya virus (CHIKV 899 strain) | 2.6 ± 1 µM | [14] |

| Triazolopyrimidine derivatives (82-85) | Chikungunya virus (Congo 95 strain) | 0.3 - 1.0 µM | [14] |

De Novo Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis. This pathway is tightly regulated to meet the cell's demand for these building blocks.

Figure 6: Overview of the de novo pyrimidine biosynthesis pathway.

Conclusion

Aminated pyrimidines represent a versatile and highly promising class of bioactive molecules with a wide spectrum of therapeutic potential. Their ability to potently and selectively interact with a variety of biological targets, including kinases, microbial enzymes, and components of inflammatory signaling pathways, underscores their importance in modern drug discovery. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of novel aminated pyrimidine-based therapeutics to address a range of unmet medical needs.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. protocols.io [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TR [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Toll-like receptor signaling inhibitors based on selective activation of hierarchically acting signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. mdpi.com [mdpi.com]

- 15. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogs of 2-(Dimethylamino)-4,6-pyrimidinediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-(Dimethylamino)-4,6-pyrimidinediol is limited in publicly available literature. This guide extrapolates its potential properties and applications based on the well-documented activities of its structural analogs.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the structural analogs of this compound, with a focus on their synthesis, characterization, biological activities, and therapeutic potential. Given the scarcity of direct research on the title compound, this document leverages data from closely related analogs, such as 2-amino-4,6-dihydroxypyrimidine and 2-methylamino-4,6-pyrimidinediol, to provide a foundational resource for researchers in drug discovery and development.

Synthesis of 2-Substituted-4,6-pyrimidinediol Analogs

The synthesis of 2-(substituted amino)-4,6-pyrimidinediols is typically achieved through a cyclocondensation reaction. A common and well-established method involves the reaction of a substituted guanidine with a malonic acid ester derivative in the presence of a strong base, such as sodium ethoxide.[1][4] An alternative approach involves the nucleophilic substitution of a halogenated pyrimidine precursor.[5]

Experimental Protocol: Synthesis of 2-(Methylamino)-4,6-pyrimidinediol

This protocol is adapted from analogous syntheses of similar pyrimidine derivatives.[1]

Materials:

-

N-Methylguanidine hydrochloride

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Standard laboratory glassware for reflux, filtration, and drying

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 150 mL of absolute ethanol. Carefully add 3.91 g (0.17 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the sodium to react completely to form a clear solution of sodium ethoxide.[1]

-

Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 27.23 g (0.17 mol) of diethyl malonate. Subsequently, add 18.6 g (0.17 mol) of N-methylguanidine hydrochloride.[1]

-

Condensation Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][4]

-

Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form. Carefully evaporate the ethanol under reduced pressure.[1]

-

Precipitation: Dissolve the resulting solid residue in a minimum amount of cold deionized water. While stirring, slowly add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 5-6. This will cause the desired product to precipitate out of the solution.[1]

-

Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.[1]

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.[1]

Characterization:

The identity and purity of the synthesized 2-(Methylamino)-4,6-pyrimidinediol should be confirmed using standard analytical techniques:

-

¹H NMR Spectroscopy: To confirm the proton environment of the molecule.[1]

-

¹³C NMR Spectroscopy: To identify the number and types of carbon atoms.[1]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[1]

-

Elemental Analysis: To confirm the elemental composition.

Synthesis Workflow

Caption: Generalized workflow for the synthesis of 2-(Methylamino)-4,6-pyrimidinediol.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 2-Amino-4,6-dihydroxypyrimidine

| Property | Value | Reference |

| CAS Number | 56-09-7 | [6] |

| Molecular Formula | C₄H₅N₃O₂ | [7] |

| Molecular Weight | 127.1 g/mol | [7] |

| Melting Point | >300 °C | [6] |

| Appearance | White solid | [6] |

| Synthesis Yield | 85-96% | [6][7] |

Table 2: Representative NMR Spectral Data for Substituted Pyrimidines

| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR (Pyrimidine Ring H) | 7.0 - 9.5 | s, d, t | Chemical shift is highly dependent on the nature and position of substituents. |

| ¹H NMR (NH/OH) | 5.0 - 12.0 | br s | Broad signals, exchangeable with D₂O. |

| ¹³C NMR (Pyrimidine Ring C) | 140 - 170 | ||

| ¹³C NMR (C-N/C-O) | 150 - 170 |

Note: NMR spectra of hydroxy- and amino-substituted pyrimidines can be complex due to tautomerism in solution.[8]

Biological Activities and Therapeutic Potential

Pyrimidine derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][5] The biological activity of these compounds is often attributed to their ability to mimic endogenous purines and pyrimidines, thereby interacting with various enzymes and receptors.[9]

Anticancer Activity

Many pyrimidine-based compounds act as anticancer agents by interfering with nucleic acid synthesis or by inhibiting protein kinases involved in cancer cell signaling.[2][10]

3.1.1. Inhibition of De Novo Pyrimidine Synthesis

The de novo pyrimidine synthesis pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells, making it an attractive target for cancer therapy.[][12] Analogs of pyrimidine bases can inhibit key enzymes in this pathway, leading to the depletion of nucleotides necessary for DNA and RNA synthesis.[12]

Caption: The de novo pyrimidine biosynthesis pathway, a target for anticancer pyrimidine analogs.

3.1.2. Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[13] The 2-aminopyrimidine scaffold is a privileged structure in the development of kinase inhibitors, as it can mimic the adenine ring of ATP and bind to the hinge region of the kinase active site.[14][15]

Caption: Simplified JAK-STAT signaling pathway, a potential target for pyrimidine-based kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the in vitro potency of pyrimidine analogs against a target kinase, such as Janus Kinase 2 (JAK2).[13]

Materials:

-

Recombinant kinase (e.g., JAK2)

-

Specific peptide substrate

-

ATP

-

Test compounds (pyrimidine analogs)

-

Assay buffer

-

Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

-

384-well plates

-

Plate reader with luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is typical.[13]

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a DMSO-only control (vehicle), and a known inhibitor (positive control) to the appropriate wells of a 384-well plate.[13]

-

Kinase Reaction:

-

Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase enzyme, and peptide substrate.

-

Dispense the kinase reaction mixture into each well of the assay plate.

-

Initiate the kinase reaction by adding ATP.[16]

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[13][16]

-

Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.[13]

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[13]

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 3: Representative Kinase Inhibition Data for Pyrimidine Analogs

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| 2-Aminopyrimidine | Aurora A | 1.2 | [14] |

| 2-Aminopyrimidine | Aurora B | 0.37 | [14] |

| Pyrazolo[3,4-d]pyrimidine | BTK | 7.95 | [15] |

| 2,4-Diaminopyrimidine | CDK7 | Varies | [16] |

Workflow for Kinase Inhibition Assay

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine analogs can be significantly modulated by the nature and position of substituents on the pyrimidine ring.

-

Position 2: The substituent at this position is crucial for interaction with the hinge region of kinases. Small, hydrogen-bond-donating groups like amino or methylamino are often favored.

-

Positions 4 and 6: Modifications at these positions can influence solubility, cell permeability, and selectivity. Substitution of the hydroxyl groups with chlorine creates reactive intermediates for further diversification to build compound libraries.[5] The presence of dichloro groups at these positions has been linked to inhibitory activity on nitric oxide production, whereas dihydroxy analogs were inactive.

-

Position 5: Substitution at this position can be used to fine-tune the electronic properties and steric profile of the molecule, potentially enhancing potency and selectivity.

Conclusion

While direct experimental data on this compound is sparse, a comprehensive analysis of its structural analogs reveals significant therapeutic potential, particularly in the areas of oncology and anti-inflammatory research. The synthetic accessibility of the pyrimidine core and the potential for diverse functionalization make this class of compounds a rich area for further investigation. The experimental protocols and biological data presented in this guide provide a solid foundation for researchers to design and execute studies aimed at elucidating the therapeutic promise of these and related pyrimidine derivatives. Future work should focus on the synthesis and thorough biological evaluation of this compound and its novel analogs to fully characterize their pharmacological profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrpr.com [ijrpr.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]

- 7. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 12. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Pyrimidine Core: A Privileged Scaffold in Modern Therapeutics

A Senior Application Scientist's Guide to the Therapeutic Landscape of Pyrimidine Derivatives

Authored by: Gemini

Abstract

The pyrimidine nucleus, a fundamental component of nucleic acids, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable therapeutic versatility.[1][2] This in-depth technical guide provides a comprehensive exploration of the potential therapeutic applications of pyrimidine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of their mechanisms of action, structure-activity relationships, and the causality behind experimental designs. This guide will traverse the landscape of their anticancer, antiviral, antimicrobial, and anti-inflammatory properties, supported by detailed signaling pathways, experimental protocols, and quantitative data to provide a holistic understanding of this pivotal class of compounds.

The Enduring Legacy of the Pyrimidine Scaffold: From Nucleic Acids to Novel Therapeutics

The significance of the pyrimidine ring is deeply rooted in the very fabric of life. As a constituent of the nucleobases cytosine, thymine, and uracil, it is integral to the structure and function of DNA and RNA.[1] This inherent biological relevance provides pyrimidine derivatives with a unique advantage in drug design, allowing them to interact with a multitude of biological targets with high specificity and efficacy.[3] The six-membered heterocyclic ring, with its two nitrogen atoms at positions 1 and 3, offers a versatile scaffold that can be readily functionalized to modulate its pharmacokinetic and pharmacodynamic properties.[4][5] This adaptability has led to the development of a vast arsenal of pyrimidine-based drugs that are now indispensable in the treatment of a wide array of diseases.[6]

This guide will explore the major therapeutic arenas where pyrimidine derivatives have made a significant impact, providing insights into their molecular mechanisms and practical application in drug discovery and development.

Anticancer Applications: Targeting the Machinery of Cell Proliferation